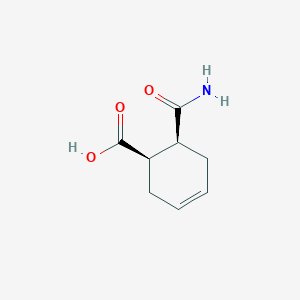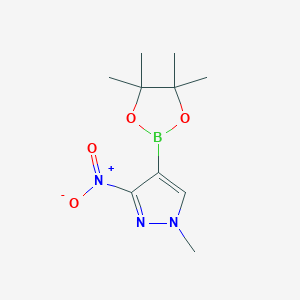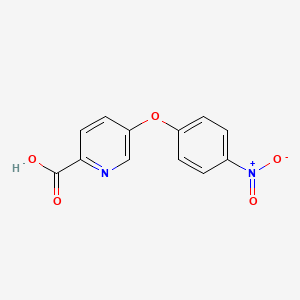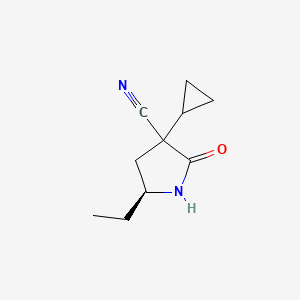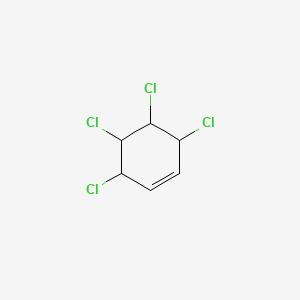
5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethoxy group and two cyano groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile typically involves the introduction of the trifluoromethoxy group and cyano groups onto a benzene ring. One common method involves the reaction of 5-(trifluoromethoxy)benzene with a suitable nitrile source under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, advanced catalytic systems, and automated reaction monitoring to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dibromo-5-(trifluoromethoxy)benzene
- 3,5-Dibromo-1-(trifluoromethoxy)benzene
- 4-Chloro-3-nitrobenzotrifluoride
Uniqueness
5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile is unique due to the combination of the trifluoromethoxy group and two cyano groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H3F3N2O |
|---|---|
Poids moléculaire |
212.13 g/mol |
Nom IUPAC |
5-(trifluoromethoxy)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-2-6(4-13)1-7(3-8)5-14/h1-3H |
Clé InChI |
SHTKKFTUKWRFKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C#N)OC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
